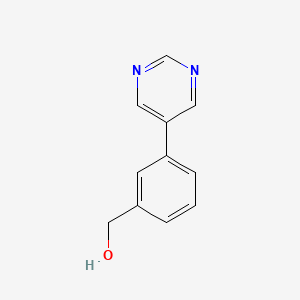

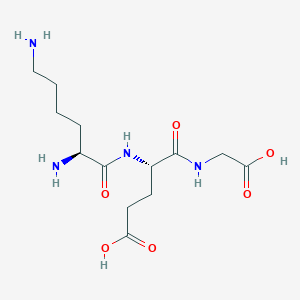

H-Lys-glu-gly-OH

Übersicht

Beschreibung

The compound H-Lys-Glu-Gly-OH is a short peptide composed of three amino acids: lysine (Lys), glutamic acid (Glu), and glycine (Gly). This peptide does not directly appear in the provided papers, but it shares structural similarities with the peptides that are discussed. For instance, the synthesis of related peptides such as the decapeptide H·Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Try-Gly·OH, which is a segment of corticotropin (ACTH) and α-melanotropin (α-MSH), is described in the first paper . The second paper

Wissenschaftliche Forschungsanwendungen

1. NMR Parameters in Polypeptide Chains

A study by Bundi and Wüthrich (1979) investigated the 1H-NMR chemical shifts and spin–spin coupling constants of amino acid residues, including H-Lys-glu-gly-OH, in linear tetrapeptides. This research is crucial for understanding the conformational properties of polypeptide chains in solutions (Bundi & Wüthrich, 1979).

2. Carbon-13 NMR Chemical Shifts

Richarz and Wüthrich (1978) explored the 13C NMR chemical shifts of amino acid residues, including H-Lys-glu-gly-OH, to understand their conformational behavior in polypeptides. This study aids in the selection of suitable “random coil” 13C chemical shifts for polypeptide chain studies (Richarz & Wüthrich, 1978).

3. Hydrogen Bond Studies in Proteins

Kristof and Zundel (1980) analyzed the formation of hydrogen bonds between amino acid side chains in proteins, including H-Lys-glu-gly-OH. This study provides insights into the proton-conducting mechanisms through hydrophobic regions of biological membranes (Kristof & Zundel, 1980).

4. Chemical Shifts in Aqueous Solutions

Research on the chemical shifts of common amino acids, including H-Lys-glu-gly-OH, in aqueous solutions of linear tetrapeptides, contributes to our understanding of amino acid behavior in biological systems (Farmanzadeh & Ghazanfary, 2014).

5. Structure-Activity Relationship in Peptides

Investigations into the structure-activity relationships of peptides, including those containing H-Lys-glu-gly-OH, help in the development of novel therapeutic agents (Kukowska & Dzierzbicka, 2014).

Safety and Hazards

Zukünftige Richtungen

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task, and the list of methods used for peptide synthesis continues to grow .

Wirkmechanismus

Target of Action

It’s worth noting that peptides containing the amino acids lysine (lys) and glycine are often used to improve protein metabolism in mammals .

Biochemical Pathways

Peptides containing lysine and glycine are known to play a role in protein metabolism .

Result of Action

The tripeptide H-Lys-Glu-Gly-OH was synthesized and its toxic properties and biological activity were studied. Test results showed that the synthesized tripeptide had low toxicity .

Eigenschaften

IUPAC Name |

(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(22)17-9(4-5-10(18)19)13(23)16-7-11(20)21/h8-9H,1-7,14-15H2,(H,16,23)(H,17,22)(H,18,19)(H,20,21)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMWRRQAKQXDED-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys-glu-gly-OH | |

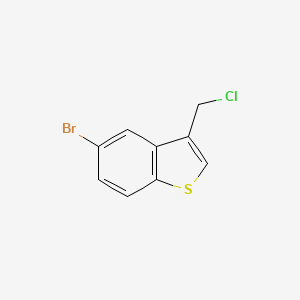

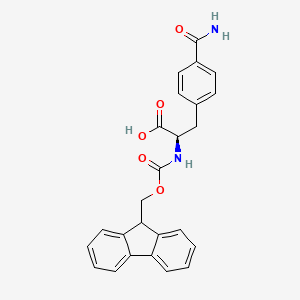

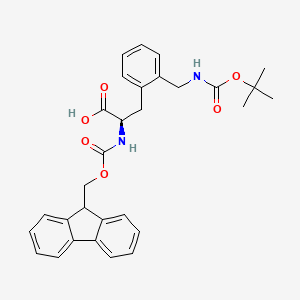

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

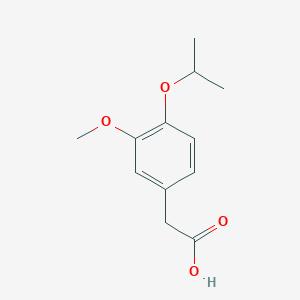

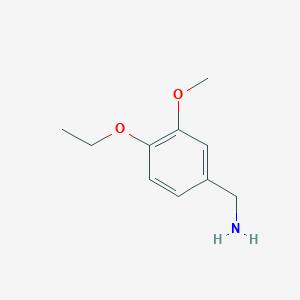

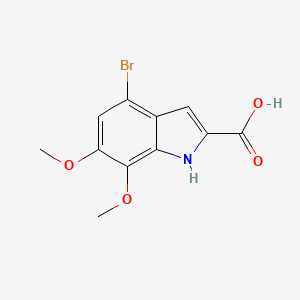

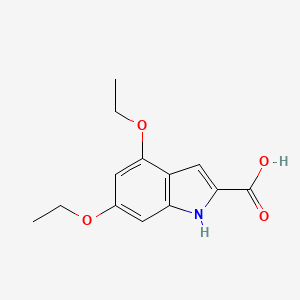

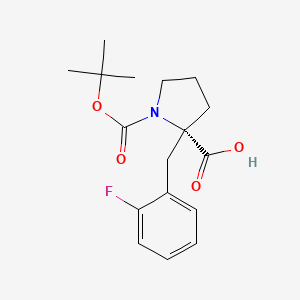

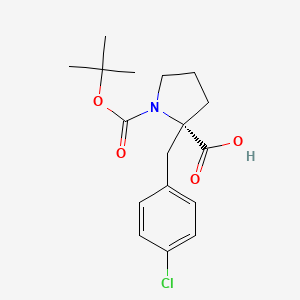

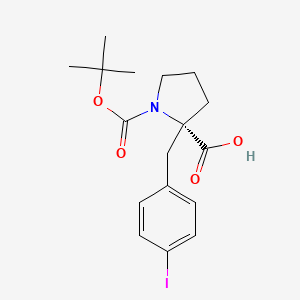

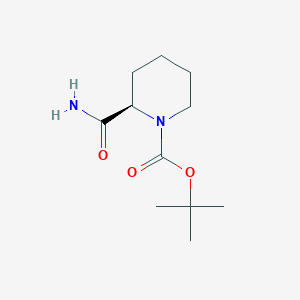

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)